molecular formula C18H11NO2 B12190397 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- CAS No. 5662-02-2

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-

Cat. No.: B12190397
CAS No.: 5662-02-2
M. Wt: 273.3 g/mol
InChI Key: YHBPQYQLMJZJPI-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- is a complex organic compound with the molecular formula C18H11NO3 It is known for its unique structure, which combines an indenone core with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-quinolinecarboxaldehyde with 3-hydroxy-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The quinoline moiety is known to interact with DNA, potentially leading to its use in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-one, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)
  • 1H-Inden-1-one, 2,3-dihydro-
  • 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one

Uniqueness

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- is unique due to its specific combination of an indenone core and a quinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-2-quinolin-2-ylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPQYQLMJZJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208544, DTXSID90972060
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-02-2, 59804-80-7, 5662-03-3
Record name 3-Hydroxy-2-(2-quinolinyl)-1H-inden-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005662022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC367957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinophthalone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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